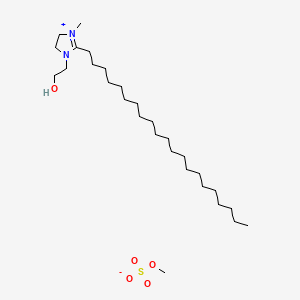
Butanediamide, N,N'-bis(9,10-dihydro-9-oxo-1-acridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- is a complex organic compound known for its unique structure and properties It consists of a butanediamide backbone with two acridinyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- typically involves the reaction of butanediamide with 9,10-dihydro-9-oxo-1-acridine. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine derivatives.
Reduction: Reduction reactions can convert the acridinyl groups to their dihydro forms.
Substitution: The compound can participate in substitution reactions where functional groups on the acridinyl moieties are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives, while reduction can produce dihydroacridine compounds. Substitution reactions can result in a variety of functionalized acridine derivatives .
Scientific Research Applications
Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.
Mechanism of Action
The mechanism of action of Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- involves its interaction with molecular targets such as DNA and proteins. The acridinyl groups can intercalate with DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can interact with proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-hydroxyphenyl)butanediamide: This compound has hydroxyphenyl groups instead of acridinyl groups, resulting in different chemical properties and applications.
N,N’-bis(9-oxo-9,10-dihydro-2-acridinyl)nonanediamide: This compound has a longer aliphatic chain and different acridinyl substitution patterns, leading to variations in its reactivity and biological activity.
Uniqueness
Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- is unique due to its specific acridinyl substitution, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and interact with proteins makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
114069-29-3 |
|---|---|
Molecular Formula |
C30H22N4O4 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
N,N'-bis(9-oxo-10H-acridin-1-yl)butanediamide |
InChI |
InChI=1S/C30H22N4O4/c35-25(33-23-13-5-11-21-27(23)29(37)17-7-1-3-9-19(17)31-21)15-16-26(36)34-24-14-6-12-22-28(24)30(38)18-8-2-4-10-20(18)32-22/h1-14H,15-16H2,(H,31,37)(H,32,38)(H,33,35)(H,34,36) |
InChI Key |
LPBYFGBOHKGTRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC=C3NC(=O)CCC(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12697146.png)
![[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate](/img/structure/B12697147.png)
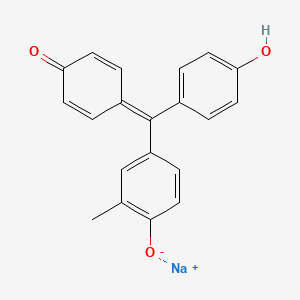

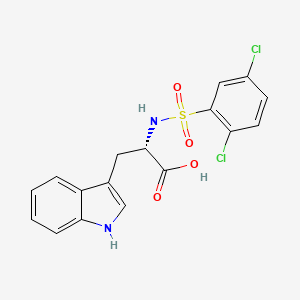

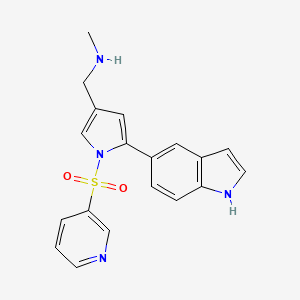
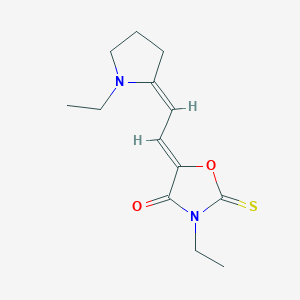
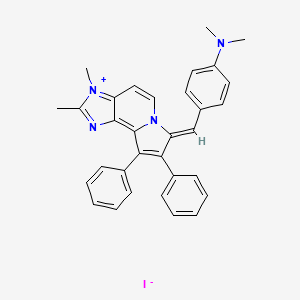

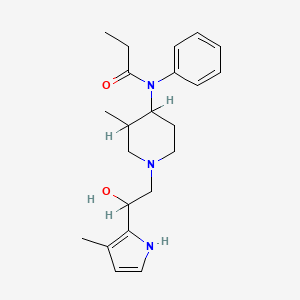
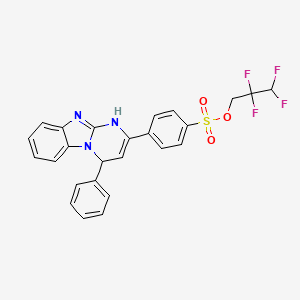
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12697205.png)
